molecular formula C90H149N23O24 B220904 Trichosporin B-iiic CAS No. 121689-07-4

Trichosporin B-iiic

Cat. No. B220904
CAS RN: 121689-07-4
M. Wt: 1937.3 g/mol
InChI Key: NMJOEBWZMYWVIQ-RDOSJKPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichosporin B-iiic is a natural product that has been isolated from the fungus Trichosporon sp. This compound has been found to have a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. Due to its potential therapeutic applications, Trichosporin B-iiic has become a subject of intense scientific research.

Mechanism of Action

The mechanism of action of Trichosporin B-iiic is not fully understood. However, it is believed that this compound works by disrupting the cell membrane of the target organism. This leads to the leakage of intracellular contents and ultimately results in cell death.
Biochemical and Physiological Effects:
Trichosporin B-iiic has been found to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of fungal cells by interfering with their cell wall synthesis. Additionally, Trichosporin B-iiic has been found to induce apoptosis in cancer cells, which is a programmed cell death process.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Trichosporin B-iiic in lab experiments is its broad-spectrum activity against a wide range of organisms. This makes it a useful tool for studying the mechanisms of action of various pathogens. However, one limitation of using Trichosporin B-iiic is its potential toxicity to mammalian cells. Therefore, caution must be exercised when handling this compound.

Future Directions

There are several future directions for research on Trichosporin B-iiic. One area of interest is the development of new synthetic methods for producing this compound. Additionally, further studies are needed to fully understand the mechanism of action of Trichosporin B-iiic. This may lead to the development of new drugs that target specific pathways in fungal or cancer cells. Furthermore, studies are needed to evaluate the safety and efficacy of Trichosporin B-iiic in animal models and eventually in human clinical trials.

Synthesis Methods

The synthesis of Trichosporin B-iiic is a challenging task due to its complex structure. However, recent advances in synthetic chemistry have allowed for the efficient production of this compound. One of the most successful methods for synthesizing Trichosporin B-iiic involves the use of a palladium-catalyzed cross-coupling reaction.

Scientific Research Applications

Trichosporin B-iiic has been extensively studied for its potential therapeutic applications. It has been found to have potent antifungal activity against a wide range of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, Trichosporin B-iiic has been found to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. Furthermore, studies have shown that Trichosporin B-iiic has anticancer properties and may be useful in the treatment of various types of cancer.

properties

CAS RN

121689-07-4

Product Name

Trichosporin B-iiic

Molecular Formula

C90H149N23O24

Molecular Weight

1937.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]pentanediamide

InChI

InChI=1S/C90H149N23O24/c1-26-47(6)65(105-81(135)87(18,19)108-72(126)57(36-39-62(93)118)103-79(133)86(16,17)107-69(123)51(10)97-67(121)49(8)95-66(120)48(7)96-68(122)50(9)98-78(132)85(14,15)106-52(11)115)76(130)111-84(12,13)77(131)94-43-63(119)100-58(41-45(2)3)73(127)109-90(24,25)83(137)113-40-30-33-59(113)74(128)104-64(46(4)5)75(129)110-89(22,23)82(136)112-88(20,21)80(134)102-56(35-38-61(92)117)71(125)101-55(34-37-60(91)116)70(124)99-54(44-114)42-53-31-28-27-29-32-53/h27-29,31-32,45-51,54-59,64-65,114H,26,30,33-44H2,1-25H3,(H2,91,116)(H2,92,117)(H2,93,118)(H,94,131)(H,95,120)(H,96,122)(H,97,121)(H,98,132)(H,99,124)(H,100,119)(H,101,125)(H,102,134)(H,103,133)(H,104,128)(H,105,135)(H,106,115)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,130)(H,112,136)/t47-,48-,49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1

InChI Key

NMJOEBWZMYWVIQ-RDOSJKPVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C

SMILES

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Other CAS RN

121689-07-4

sequence

XAAAAXQXIXGLXPVXXQQF

synonyms

trichosporin B-IIIc

Origin of Product

United States

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